Lipophilicity: vs. 4-(4-Fluorophenyl)pyridine
4-(3-Fluorophenyl)pyridine exhibits a lower computed lipophilicity (XLogP3 = 2.6) compared to its para-fluoro isomer, 4-(4-fluorophenyl)pyridine (XLogP3 = 2.7) [1][2]. This difference, while numerically small, is a direct consequence of the altered electronic distribution from the meta-fluorine substitution and can impact the compound's solubility and membrane permeability in biological contexts.
Comparator 2.7
Δ = 0.1
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)pyridine (XLogP3 = 2.7) |
| Quantified Difference | Δ = 0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity difference can influence the partitioning behavior in biphasic systems and the passive permeability of drug candidates, making the correct isomer essential for achieving target pharmacokinetic profiles.
- [1] PubChem. (2025). Pyridine, 4-(3-fluorophenyl)-. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). 4-(4-Fluorophenyl)pyridine. National Center for Biotechnology Information. Retrieved April 2026. View Source
